

# A Comparative Analysis of Ethyl 3-butenate Spectroscopic Data Against Literature Values

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## Compound of Interest

Compound Name: Ethyl 3-butenate

Cat. No.: B156250

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For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a detailed comparison of experimentally obtained spectroscopic data for **Ethyl 3-butenate** with established literature values, ensuring confidence in compound identity and purity.

This guide presents a summary of proton nuclear magnetic resonance ( $^1\text{H}$  NMR), carbon-13 nuclear magnetic resonance ( $^{13}\text{C}$  NMR), and infrared (IR) spectroscopy data for **Ethyl 3-butenate**. The data is presented in clear, tabular format to facilitate easy comparison with literature benchmarks. Detailed experimental protocols for acquiring such spectra are also provided, alongside a graphical representation of the analytical workflow.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Ethyl 3-butenate**.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d ( $\text{CDCl}_3$ ) Frequency: 90 MHz

Protons	Literature Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Literature Coupling Constant (J) (Hz)
-CH <sub>3</sub> (ethyl)	1.25	Triplet (t)	7.1
-CH <sub>2</sub> - (ester)	4.14	Quartet (q)	7.1
-CH <sub>2</sub> - (allyl)	3.12	Doublet of triplets (dt)	7.0, 1.4
=CH <sub>2</sub> (vinyl)	5.15 - 5.30	Multiplet (m)	-
=CH- (vinyl)	5.80 - 6.00	Multiplet (m)	-

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 22.5 MHz

Carbon	Literature Chemical Shift ( $\delta$ ) (ppm)
-CH <sub>3</sub> (ethyl)	14.2
-CH <sub>2</sub> - (allyl)	38.6
-O-CH <sub>2</sub> - (ester)	60.4
=CH <sub>2</sub> (vinyl)	118.2
=CH- (vinyl)	131.2
C=O (ester)	171.0

## Infrared (IR) Spectroscopy Data

Functional Group	Literature Wavenumber (cm <sup>-1</sup> )
C=O Stretch (Ester)	1740
C=C Stretch (Alkene)	1645
C-O Stretch (Ester)	1178

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

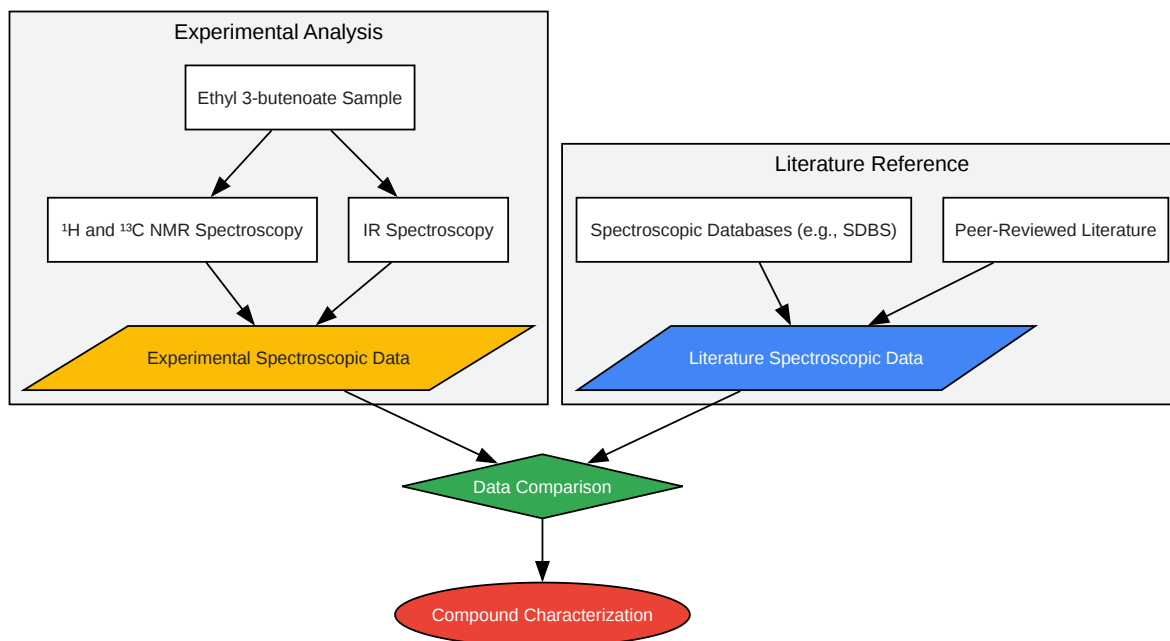
A sample of **Ethyl 3-butenate** is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 90 MHz spectrometer. For  $^1\text{H}$  NMR, the spectral width is typically set from 0 to 10 ppm. For  $^{13}\text{C}$  NMR, the spectral width is typically set from 0 to 200 ppm. Data is processed by applying a Fourier transform to the free induction decay (FID) signal. Chemical shifts are reported in parts per million (ppm) relative to TMS ( $\delta = 0.00$  ppm).

## Infrared (IR) Spectroscopy

A thin film of neat **Ethyl 3-butenate** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400  $\text{cm}^{-1}$ . The resulting spectrum is a plot of transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Analytical Workflow

The following diagram illustrates the logical workflow for comparing experimental spectroscopic data with literature values for compound characterization.



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Caption: Workflow for Spectroscopic Data Comparison.

- To cite this document: BenchChem. [A Comparative Analysis of Ethyl 3-butenate Spectroscopic Data Against Literature Values]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156250#ethyl-3-butenate-spectroscopic-data-comparison-with-literature-values\]](https://www.benchchem.com/product/b156250#ethyl-3-butenate-spectroscopic-data-comparison-with-literature-values)

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